molecular formula C18H15N3OS B2609665 N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361168-30-1

N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2609665
CAS No.: 361168-30-1
M. Wt: 321.4
InChI Key: JUVHZESVNFKRLS-UHFFFAOYSA-N
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Description

“N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a complex organic compound that contains a benzamide group attached to a thieno[3,4-c]pyrazole ring . The thieno[3,4-c]pyrazole ring is a heterocyclic compound, which is a ring structure containing atoms of at least two different elements. In this case, the ring contains carbon, nitrogen, and sulfur atoms .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups and the conditions under which it is reacted. For example, the benzamide group might undergo reactions typical of amides, such as hydrolysis .

Scientific Research Applications

Antibacterial and Antifungal Applications

Compounds with structures related to N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have been synthesized and characterized, demonstrating significant antibacterial and antifungal activities. For example, a new organic compound was synthesized and showed effectiveness against Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli, Candida albicans, and Aspergillus niger (Gopal Senthilkumar, C. Umarani, & D. Satheesh, 2021). Additionally, another study reported the synthesis of heterocyclic compounds that exhibited antimicrobial activity, indicating their potential for further applications in medicinal chemistry (W. Elmagd, M. Hemdan, S. S. Samy, & A. S. Youssef, 2017).

Anticancer Activity

Several synthesized benzamide derivatives were screened for their anticancer activity against various cancer cell lines. For instance, certain derivatives inhibited human recombinant alkaline phosphatases and showed inhibitory potential against recombinant human and rat ecto-5′-nucleotidases, highlighting their relevance for further medicinal chemistry applications (A. Saeed, S. Ejaz, A. Khurshid, S. Hassan, Mariya al-Rashida, M. Latif, J. Lecka, J. Sévigny, & J. Iqbal, 2015).

Vasopressin Antagonist Activity

The synthesis and structure-activity relationship (SAR) of N-aroyl-2,4,5,6-tetrahydropyrazolo[3,4-d]thieno[3,2-b]azepines as arginine vasopressin (AVP) receptor antagonists were explored, producing potent orally active AVP receptor antagonists. This highlights the potential of related compounds in the treatment of diseases associated with AVP receptors (J D Albright, E G Delos Santos, J P Dusza, P S Chan, J Coupet, X Ru, & H Mazandarani, 2000).

Heterocyclic Synthesis

Research into the synthesis of heterocyclic compounds using related benzamide derivatives has led to the development of new methods for creating compounds with potential antibacterial and anti-inflammatory properties. These studies provide a foundation for further exploration of these compounds in various biological applications (A. El-Dean, R. Zaki, & Abdullah Y. Abdulrazzaq, 2015).

Properties

IUPAC Name

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c22-18(13-7-3-1-4-8-13)19-17-15-11-23-12-16(15)20-21(17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVHZESVNFKRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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